molecular formula C17H14F3NO3 B2466265 N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,4,5-trifluoro-3-methoxybenzamide CAS No. 2097893-35-9

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,4,5-trifluoro-3-methoxybenzamide

Cat. No.: B2466265
CAS No.: 2097893-35-9
M. Wt: 337.298
InChI Key: DCOKMFVVVPOPKQ-UHFFFAOYSA-N
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Description

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,4,5-trifluoro-3-methoxybenzamide is a high-purity benzamide derivative of interest in medicinal chemistry and drug discovery research, supplied with the CAS Number 2097893-35-9 and a molecular weight of 337.298 g/mol . The compound is characterized by a 2,3-dihydro-1-benzofuran core structure, which can enhance metabolic stability compared to analogous indane systems, linked via a methylene group to a substituted benzamide featuring a distinctive 2,4,5-trifluoro-3-methoxy pattern . This specific substitution pattern, combining both electron-withdrawing fluorine atoms and an electron-donating methoxy group, is strategically designed to modulate the compound's electronic properties, lipophilicity, and potential binding affinity to biological targets. While direct biological data for this specific molecule is not fully established, structural analogs within the benzamide class have demonstrated relevant research activities, including serving as probes for enzyme inhibition and being investigated in various biochemical pathways . Exclusive research data, including synthetic routes and reaction conditions, is available to qualified researchers . This product is intended For Research Use Only and is not approved for human or veterinary diagnostics or therapeutics.

Properties

IUPAC Name

N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-2,4,5-trifluoro-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3NO3/c1-23-16-14(19)11(6-12(18)15(16)20)17(22)21-7-9-8-24-13-5-3-2-4-10(9)13/h2-6,9H,7-8H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCOKMFVVVPOPKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1F)F)C(=O)NCC2COC3=CC=CC=C23)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,4,5-trifluoro-3-methoxybenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,4,5-trifluoro-3-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,4,5-trifluoro-3-methoxybenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

PCSK9 Inhibitors: Methoxy-Substituted Benzamides

highlights benzamide derivatives (B1–B5) with a 2,3-dihydroindenyl core and varying substituents on the benzamide ring. For instance:

  • B3 (N-(2,3-dihydro-1H-inden-2-yl)-3-methoxybenzamide) : Exhibits PCSK9 inhibitory activity in HepG2 cells, as measured by luciferase assays. The meta-methoxy group on the benzamide ring is critical for this activity .

Comparison with Target Compound :

  • Core Structure : The target compound substitutes the indenyl core with a 2,3-dihydrobenzofuran system. Benzofuran derivatives often exhibit enhanced metabolic stability compared to indenyl analogs due to reduced oxidation susceptibility.
  • Substituents : The target compound’s 2,4,5-trifluoro-3-methoxy pattern introduces both electron-withdrawing (fluoro) and electron-donating (methoxy) groups. This combination may modulate binding affinity to targets like PCSK9, though direct activity data is unavailable.
Table 1: Structural and Functional Comparison with PCSK9 Inhibitors
Compound Core Structure Substituents Key Activity/Application Source
Target Compound 2,3-Dihydrobenzofuran 2,4,5-F₃, 3-OCH₃ Not specified
B3 (N-(inden-2-yl)-3-OCH₃) 2,3-Dihydroindenyl 3-OCH₃ PCSK9 inhibition (IC₅₀)

Comparison with Target Compound :

  • Substituent Chemistry : The target compound shares fluorinated substituents with diflufenican, but its 2,4,5-trifluoro-3-methoxy pattern is distinct from the dichlorophenyl/ethoxy groups in etobenzanid.
  • Application Context : Agrochemical benzamides often prioritize halogenation (Cl, F) for stability and target specificity. The target compound’s methoxy group may shift its applicability toward pharmaceutical contexts, where such groups are common in drug design .

Metal-Catalyzed Reaction Directing Groups

describes N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide , which contains an N,O-bidentate directing group for C–H bond functionalization .

Comparison with Target Compound :

  • Functional Groups : The target compound lacks hydroxyl or methyl groups but includes a dihydrobenzofuran system. This structural divergence suggests it is less suited for metal coordination compared to the compound.

Key Research Findings and Gaps

  • Structural Insights : The dihydrobenzofuran core and trifluoro-methoxy substituents position the target compound uniquely between medicinal and agrochemical benzamides.
  • Activity Data Limitations: No direct inhibitory or pesticidal data is provided for the target compound, necessitating further empirical studies.
  • Substituent Trends : Fluorine and methoxy groups are prevalent in both pharmaceutical and pesticidal analogs, underscoring their versatility in modulating bioactivity .

Biological Activity

N-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-2,4,5-trifluoro-3-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic effects, and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran moiety and a trifluoromethoxybenzamide structure, which are known to influence its biological activity. The presence of trifluoromethyl groups often enhances metabolic stability and lipophilicity, potentially improving bioavailability.

Research indicates that compounds similar to this compound may interact with various biological targets:

  • Cannabinoid Receptors : Some derivatives of benzofuran have been shown to act as agonists for cannabinoid receptor 2 (CB2), which is involved in pain modulation and inflammation .
  • Neuroprotective Effects : Compounds related to benzofuran structures have demonstrated neuroprotective properties by scavenging free radicals and reducing lipid peroxidation in neuronal tissues .
  • Antioxidant Activity : The compound may exhibit antioxidant activity similar to that of alpha-tocopherol analogs, providing protection against oxidative stress in neuronal cells .

Biological Activity Data

The following table summarizes relevant biological activities associated with compounds similar to this compound:

Activity Description Reference
CB2 AgonismPotent agonist activity at cannabinoid receptors; potential for neuropathic pain treatment
NeuroprotectionProtection against oxidative stress and neuroinflammation in animal models
Antioxidant PropertiesInhibition of lipid peroxidation and radical scavenging activity

Case Studies

  • Neuroprotective Study : In a study involving mice subjected to oxidative stress, a related benzofuran derivative demonstrated significant neuroprotective effects by reducing markers of oxidative damage and improving cognitive outcomes post-injury .
  • Pain Management Research : A series of experiments evaluated the efficacy of benzofuran derivatives as CB2 agonists in models of neuropathic pain. The results indicated that these compounds could effectively reduce pain responses without the psychoactive effects associated with CB1 receptor activation .

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